molecular formula C6H4Br2N2O2 B1511064 2,6-Dibromo-4-methyl-3-nitropyridine CAS No. 593671-26-2

2,6-Dibromo-4-methyl-3-nitropyridine

Cat. No. B1511064
CAS RN: 593671-26-2
M. Wt: 295.92 g/mol
InChI Key: YJLZPFRSGJZXLT-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Br2N2O2 . It has a molecular weight of 281.89 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of nitropyridines, such as 2,6-Dibromo-4-methyl-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction yields the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, produces 3-nitropyridine . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-4-methyl-3-nitropyridine is 1S/C5H2Br2N2O2/c6-4-1-3 (9 (10)11)2-5 (7)8-4/h1-2H . The ChemSpider ID for this compound is 13167316 .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-methyl-3-nitropyridine is a solid at room temperature .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, eye protection, and face protection are advised .

Relevant Papers The synthesis and reactions of nitropyridines, including 2,6-Dibromo-4-methyl-3-nitropyridine, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, reaction mechanisms, and potential applications of nitropyridines. Further reading of these papers is recommended for a more in-depth understanding of 2,6-Dibromo-4-methyl-3-nitropyridine.

properties

IUPAC Name

2,6-dibromo-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLZPFRSGJZXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743782
Record name 2,6-Dibromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methyl-3-nitropyridine

CAS RN

593671-26-2
Record name 2,6-Dibromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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